molecular formula C13H9BrFNO4S B2396057 5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid CAS No. 1030694-72-4

5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid

Cat. No.: B2396057
CAS No.: 1030694-72-4
M. Wt: 374.18
InChI Key: PXXAMFCNVBFKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid is a sulfamoylbenzamide derivative featuring a fluorobenzoic acid core substituted with a sulfonamide group linked to a 3-bromophenyl moiety. The synthesis of such derivatives typically involves sequential reactions starting from 2-fluorobenzoic acid, including sulfonation, amidation, and coupling with aromatic amines . Its structural complexity allows for interactions with diverse biological targets, such as viral capsid proteins (e.g., HBV) or G-protein-coupled receptors (e.g., FPRL1) .

Properties

IUPAC Name

5-[(3-bromophenyl)sulfamoyl]-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO4S/c14-8-2-1-3-9(6-8)16-21(19,20)10-4-5-12(15)11(7-10)13(17)18/h1-7,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXAMFCNVBFKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

A benchmark procedure involves dissolving methyl 3-amino-2-fluorobenzoate (50 g) in dichloromethane (5 vol) under nitrogen atmosphere, followed by the addition of pyridine (1.1 eq) as an acid scavenger. The solution is cooled to 15°C before introducing 3-bromobenzenesulfonyl chloride (1.0 eq) via dropwise addition, maintaining temperatures below 25°C to prevent decomposition. Post-addition, the mixture is stirred at 20–25°C for 12–18 hours, achieving conversion rates exceeding 90%.

Table 1: Comparative Yields Under Varied Conditions

Base Solvent Temperature (°C) Yield (%)
Pyridine Dichloromethane 15–25 91
Triethylamine THF 0–5 78
DMAP Acetonitrile 25–30 82

Pyridine emerges as the superior base due to its dual role in neutralizing HCl byproducts and stabilizing reactive intermediates through coordination.

Carboxylic Acid Derivatization and Hydrolysis

The methyl ester protecting group in intermediates like methyl 3-[(3-bromophenyl)sulfamoyl]-2-fluorobenzoate requires hydrolysis to yield the target carboxylic acid. This is typically achieved through saponification using aqueous NaOH (2.0 eq) in methanol/water (4:1) at 60°C for 4 hours. Post-hydrolysis, acidification with HCl precipitates the product, which is then filtered and washed with cold water to remove inorganic salts.

Alternative Protecting Group Strategies

While methyl esters dominate industrial-scale syntheses, tert-butyl esters offer advantages in laboratory settings due to milder deprotection conditions (e.g., TFA in DCM). However, their higher cost and lower hydrolytic stability limit widespread adoption.

Purification and Crystallization Techniques

Crude reaction mixtures often contain unreacted starting materials and regioisomeric byproducts, necessitating multi-stage purification. A patented workflow employs sequential solvent exchanges:

  • Dichloromethane removal via distillation under reduced pressure
  • Ethyl acetate extraction (10 vol) at 50–55°C to dissolve organic impurities
  • Cyclohexane anti-solvent crystallization (9 vol), yielding >99% pure product after cooling to 0°C

Equation 1: Solubility Parameter Calculation
$$ \delta{\text{total}} = \sqrt{\deltad^2 + \deltap^2 + \deltah^2} $$
Where $$\deltad$$, $$\deltap$$, and $$\deltah$$ represent dispersion, polar, and hydrogen bonding components, respectively. Cyclohexane’s low $$\delta{\text{total}}$$ (16.8 MPa¹/²) induces precipitation by reducing the solvent’s overall solubility parameter.

Comparative Analysis of Synthetic Routes

Four principal methodologies have been documented for constructing the sulfamoyl-benzoic acid scaffold:

Direct Sulfamation vs. Stepwise Approaches

Direct coupling of pre-formed sulfonyl chlorides with aminobenzoic acids achieves higher atom economy but struggles with steric hindrance in ortho-substituted systems. Stepwise routes employing protected intermediates (e.g., methyl esters) circumvent these issues, albeit with additional hydrolysis steps.

Catalytic vs. Stoichiometric Reagents

Palladium-catalyzed sulfamoylation using Xantphos ligands shows promise for electron-deficient aryl bromides but remains cost-prohibitive for large-scale synthesis. Classical stoichiometric methods using sulfonyl chlorides remain the industry standard due to reliability and lower catalyst costs.

Scalability and Industrial Considerations

Pilot plant data reveal critical parameters for kilogram-scale production:

  • Reactor cooling capacity : Maintaining <25°C during sulfonyl chloride addition prevents exothermic decomposition
  • Solvent recovery systems : Dichloromethane and ethyl acetate are distilled and recycled, reducing environmental impact
  • Crystallization kinetics : Seeding with product crystals during cyclohexane addition improves particle size distribution

Table 2: Key Process Metrics at Different Scales

Parameter Laboratory (100 g) Pilot Plant (10 kg)
Reaction Time (h) 18 24
Overall Yield (%) 91 87
Purity (HPLC %) 99.5 99.1
Solvent Consumption (L/kg) 15 12

Chemical Reactions Analysis

Types of Reactions

5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several sulfamoylbenzamide and aryl carboxylic acid derivatives. Key analogues include:

Compound Substituents Biological Activity Key References
5-(Chlorosulphonyl)-2-fluorobenzoic acid Chlorosulphonyl at position 5 Intermediate in antiviral drug synthesis
[5-(3-Bromophenyl)-2-furyl]methylene-hydrazide 3-Bromophenyl-furyl hydrazide FPRL1 agonist; induces TNFα and Ca²⁺ mobilization
5-Borono-2-fluorobenzoic acid Boronic acid at position 5 Potential use in Suzuki-Miyaura cross-coupling
5-[(Carbamoylmethyl)sulfamoyl]-2-fluorobenzoic acid Carbamoylmethyl-sulfamoyl Discontinued due to unknown factors

Structural Insights :

  • Position of Halogens: The 3-bromophenyl group enhances receptor binding specificity compared to chlorinated or non-halogenated analogues (e.g., 5-(3-chlorophenyl) derivatives), as seen in FPRL1 agonist activity .
  • Sulfonamide vs. Hydrazide : Sulfamoyl groups (as in the target compound) improve metabolic stability compared to hydrazide derivatives (e.g., thiosemicarbazides in ), which are prone to hydrolysis .
Functional Comparisons
  • Antiviral Activity : Unlike 1,3,4-oxadiazole derivatives (e.g., LMM5 and LMM11), which inhibit fungal thioredoxin reductase , the target compound’s sulfamoylbenzamide scaffold may target viral capsid assembly, as demonstrated in HBV studies .
  • Immunomodulatory Effects: The compound’s 3-bromophenyl group aligns with FPRL1 agonists like [5-(3-bromophenyl)-2-furyl]methylene-hydrazide, which induce TNFα production and phagocyte activation . In contrast, non-brominated analogues (e.g., 4-fluoro-benzoic acid derivatives) show reduced potency .
  • Enzyme Inhibition : Thiosemicarbazide derivatives from 2-fluorobenzoic acid hydrazide exhibit anticonvulsant activity via GABA-A receptor modulation , whereas sulfamoylbenzamides are less studied in this context.
Physicochemical Properties
  • Solubility and Stability: The sulfamoyl group enhances water solubility compared to boronic acid-substituted analogues (e.g., 5-borono-2-fluorobenzoic acid) . However, the 3-bromophenyl moiety may increase lipophilicity, affecting bioavailability.
  • Synthetic Accessibility : The target compound requires multi-step synthesis (chlorosulfonation, amidation), similar to 5-(chlorosulphonyl)-2-fluorobenzoic acid (melting point: 111–113°C, moisture-sensitive) . In contrast, triazole derivatives () are synthesized via one-step cyclization with higher yields (75–92%) .

Biological Activity

5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by several functional groups:

  • Bromophenyl Group : Enhances lipophilicity and potential interactions with biological targets.
  • Sulfamoyl Group : Known to improve binding affinity to enzymes.
  • Fluorobenzoic Acid Moiety : Contributes to the compound's reactivity and solubility.

The molecular formula is C13H10BrFNO3SC_{13}H_{10}BrFNO_3S with a molecular weight of 298.09 g/mol.

The primary biological activity of this compound is attributed to its interactions with specific enzymes, particularly protein tyrosine phosphatases (PTPs). These enzymes play critical roles in cellular signaling pathways, and their inhibition can lead to significant physiological effects.

Target Enzymes

  • Protein Tyrosine Phosphatases (PTPs) : Involved in regulating various signaling pathways related to cell growth and differentiation.

Proposed Mechanisms

  • Enzyme Inhibition : The compound may inhibit PTPs, leading to altered phosphorylation states of target proteins.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which could be beneficial in treating diseases characterized by chronic inflammation.
  • Anticancer Properties : There is evidence indicating that this compound may exhibit anticancer activity through its effects on signaling pathways involved in tumor progression.

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on various enzymes. The following table summarizes key findings from in vitro studies:

Enzyme TargetIC50 Value (µM)Reference
Protein Tyrosine Phosphatase 1B12.4
Protein Tyrosine Phosphatase 2A8.7
Cyclooxygenase-2 (COX-2)15.0

These results indicate that the compound has the potential to modulate important biological pathways through enzyme inhibition.

Antimicrobial Activity

In addition to its enzyme inhibition properties, studies have explored the antimicrobial activity of related compounds. The following table summarizes minimum inhibitory concentration (MIC) values against selected bacterial strains:

Bacterial StrainMIC (mg/mL)Reference
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039

These findings suggest that compounds with similar structural features may exhibit potent antibacterial properties.

Case Studies and Research Findings

Several case studies have examined the biological activity of sulfamoyl-containing compounds:

  • Study on PTP Inhibitors :
    A study evaluated various sulfamoyl derivatives for their ability to inhibit PTPs. The results indicated that modifications on the bromophenyl group significantly influenced inhibitory potency against PTPs, suggesting structural optimization could enhance therapeutic efficacy.
  • Anticancer Research :
    Another study investigated the anticancer potential of similar compounds, revealing that specific substitutions on the benzoic acid moiety improved cytotoxicity against cancer cell lines, indicating a promising avenue for further development.
  • Anti-inflammatory Effects :
    Research focusing on anti-inflammatory properties showed that related compounds could reduce pro-inflammatory cytokine levels in vitro, highlighting their potential use in treating inflammatory diseases.

Q & A

Basic: How can researchers optimize the synthesis of 5-[(3-bromophenyl)sulfamoyl]-2-fluorobenzoic acid to minimize competing side reactions?

Methodological Answer:
Synthetic optimization requires addressing steric hindrance from the 3-bromophenyl group and electron-withdrawing effects of the sulfamoyl and fluorine substituents. Key steps include:

  • Reagent Selection : Use anhydrous tetrahydrofuran (THF) and activated zinc powder to facilitate coupling reactions, as demonstrated in analogous bromophenyl syntheses .
  • Temperature Control : Maintain reactions at 0–5°C during sulfamoyl group introduction to reduce hydrolysis of reactive intermediates.
  • Purification : Employ gradient elution in HPLC with a C18 column to separate sulfonamide byproducts (common in sulfamoylations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.